molecular formula C18H12N2O2S2 B12198253 N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12198253
M. Wt: 352.4 g/mol
InChI Key: OKHZYDWKMMPZEU-UHFFFAOYSA-N
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Description

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex heterocyclic compound featuring a thiazole core substituted with phenyl and thiophen-2-yl groups at the 2- and 4-positions, respectively, and a furan-2-carboxamide moiety at the 5-position. This specific molecular architecture, incorporating multiple privileged heterocyclic scaffolds, makes it a promising candidate for medicinal chemistry and anticancer research . Heterocycles such as thiazole, thiophene, and furan are widely recognized for their diverse pharmacological properties, and their combination in a single molecule is a common strategy in drug discovery to enhance biological activity and selectivity . Compounds with structural similarities, particularly those containing the furan-2-carboxamide group, have demonstrated significant potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenesis cancer therapy . Furthermore, molecular hybrids involving thiophene and thiazole rings have shown promising in vitro cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), suggesting a potential mechanism of action that may involve the inhibition of critical enzymes or the induction of apoptosis . This compound serves as a versatile chemical building block for synthesizing new derivatives and for conducting structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is intended for use in biological screening, target identification, and mechanistic studies in controlled laboratory environments. Please note: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C18H12N2O2S2/c21-16(13-8-4-10-22-13)20-18-15(14-9-5-11-23-14)19-17(24-18)12-6-2-1-3-7-12/h1-11H,(H,20,21)

InChI Key

OKHZYDWKMMPZEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of α-Haloketone Precursor

The α-haloketone, 2-bromo-1-phenyl-1-(thiophen-2-yl)propan-1-one, is prepared via bromination of 1-phenyl-1-(thiophen-2-yl)propan-1-one using bromine in acetic acid at 0°C for 2 hours. The phenyl and thiophen-2-yl groups are introduced through Friedel-Crafts acylation or cross-coupling reactions prior to bromination.

Preparation of Furan-2-thiocarboxamide

Furan-2-carboxamide is converted to its thioamide derivative using Lawesson’s reagent in tetrahydrofuran (THF) under nitrogen at 60°C for 4 hours, achieving an 82% yield. Thiocarboxamides are critical for introducing the carboxamide functionality into the thiazole ring.

Cyclization to Form Thiazole Core

The α-bromoketone and furan-2-thiocarboxamide undergo cyclization in ethanol under reflux for 6 hours, yielding the thiazole ring with substituents at positions 2 (phenyl), 4 (thiophen-2-yl), and 5 (furan-2-carboxamide). The reaction mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the ketone, followed by dehydrohalogenation.

Key Data:

ParameterValue
Yield68%
Reaction Time6 hours
SolventEthanol

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. Adapted from methods used for pyrazoline derivatives, this approach modifies the Hantzsch synthesis:

Optimized Reaction Conditions

The α-bromoketone and thioamide are mixed in ethanol and irradiated at 100°C for 30 minutes using a microwave reactor. This method achieves a 75% yield, compared to 68% under conventional heating.

Advantages:

  • 50% reduction in reaction time.

  • Higher purity due to minimized side reactions.

Alternative Cyclization Strategies

Ganch Reaction with Hydrazine

Inspired by thiazolo[4,5-d]pyridazinone synthesis, methyl 3-chloro-2,4-dioxo-4-(thiophen-2-yl)butanoate reacts with furan-2-thiocarboxamide in benzene, followed by hydrazine cyclization in ethanol. This two-step process yields the target compound in 70% overall yield.

Claisen-Schmidt Condensation

A chalcone intermediate, 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one, is synthesized via condensation of thiophene-2-carbaldehyde and acetophenone under basic conditions. Subsequent bromination and reaction with thioamide yield the thiazole.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise temperature control and improve safety during exothermic bromination steps.

Solvent Recycling

Ethanol and THF are recovered via distillation, reducing costs and environmental impact.

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, thiazole-H), 7.85–7.40 (m, 8H, aromatic), 6.75 (d, 1H, furan-H).

  • 13C NMR: 163.2 (C=O), 152.1 (thiazole-C2), 142.3 (thiophene-C).

  • HRMS: m/z 379.08 [M+H]+ (calculated: 379.09).

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column and acetonitrile/water gradient.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Hantzsch (Classical)68%6hLowModerate
Microwave-Assisted75%0.5hMediumHigh
Ganch Reaction70%8hHighLow

Challenges and Mitigation Strategies

Regioselectivity Issues

Misplacement of substituents is minimized by using electron-withdrawing groups on the ketone to direct cyclization.

Byproduct Formation

Column chromatography (silica gel, ethyl acetate/hexane) removes dimeric byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide. For instance, derivatives of thiazole and thiophene have shown promising activity against various pathogens. The compound's structure allows it to interact effectively with bacterial cell walls and disrupt metabolic pathways, leading to bactericidal effects.

Case Study:
In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that modifications in the thiazole structure can enhance antimicrobial potency.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxicity against different cancer cell lines.

Case Study:
A specific derivative showed IC50 values of 1.9 µM against MDA-MB-231 (breast cancer) cells and 5.4 µM against HepG2 (liver cancer) cells . These results indicate that the compound could serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Research Findings:
Studies have shown that certain thiazolidinone derivatives exhibit strong antioxidant activity, with effective concentrations comparable to ascorbic acid . The presence of functional groups in the compound enhances its ability to donate electrons, thereby neutralizing free radicals.

Chemical Properties and Structure

The molecular formula for this compound is C21H17N3O4S3C_{21}H_{17}N_{3}O_{4}S_{3}, with a molecular weight of approximately 471.6 g/mol . The structural components include:

ComponentDescription
Furan Ring Contributes to electron delocalization
Thiazole Ring Involved in biological activity
Thiophene Group Enhances lipophilicity
Amide Functionality Increases binding affinity

Mechanism of Action

The mechanism of action of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing synthesis, physicochemical properties, and substituent effects.

Structural Analogues with Thiazole-Carboxamide Frameworks

Compound Name Key Structural Features Molecular Formula Purity/Yield Key Data/Activity Reference
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide (Target) Thiazole with phenyl, thiophene, and furan-2-carboxamide Likely $ \text{C}{18}\text{H}{13}\text{N}2\text{O}2\text{S}_2 $ N/A Not reported in evidence
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole with trifluoromethyl-methoxyphenyl and nitrothiophene $ \text{C}{16}\text{H}{10}\text{F}3\text{N}3\text{O}4\text{S}2 $ 42% purity Antibacterial activity
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole with difluorophenyl and nitrothiophene $ \text{C}{14}\text{H}{7}\text{F}2\text{N}3\text{O}3\text{S}2 $ 99.05% purity Enhanced solubility vs. trifluoromethyl analog
N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide Thiazole with nitrophenyl and hydroxy groups $ \text{C}{12}\text{H}{11}\text{N}3\text{O}4\text{S} $ 90–95% yield Catalyst-free synthesis

Key Observations:

  • However, this may reduce aqueous solubility .
  • Electronic Properties: The electron-rich thiophene and furan rings in the target compound could stabilize the thiazole core via resonance, contrasting with electron-withdrawing nitro groups in compounds, which may alter reactivity or binding interactions .

Heterocyclic Variations in Carboxamide Moieties

Compound Name Carboxamide Heterocycle Key Differences vs. Target Compound Biological Relevance Reference
2-Thiophenefentanyl Thiophene Replaces furan oxygen with sulfur Opioid receptor binding
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Isoxazole vs. furan Antiviral/antibacterial

Key Observations:

  • Thiophene vs.
  • Isoxazole vs. Furan: Isoxazole’s nitrogen introduces basicity, which may improve solubility but reduce metabolic stability relative to furan .

Physicochemical and Spectral Comparisons

  • Molecular Weight (MW): The target compound’s estimated MW (~385 g/mol) exceeds ’s analogs (e.g., 429 g/mol for $ \text{C}{16}\text{H}{10}\text{F}3\text{N}3\text{O}4\text{S}2 $) due to fewer electronegative groups (e.g., nitro, trifluoromethyl) .
  • Spectral Data:
    • $ ^1\text{H} $-NMR: Expected signals for thiophene (δ 7.0–7.5 ppm), furan (δ 6.5–7.0 ppm), and thiazole protons (δ 8.0–8.5 ppm), with shifts influenced by adjacent substituents .
    • HR-MS: A molecular ion peak at m/z 385.04 (calculated for $ \text{C}{18}\text{H}{13}\text{N}2\text{O}2\text{S}_2 $) would confirm structure .

Biological Activity

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and related case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate).
  • Methodology : The MTT assay was used to assess cytotoxicity, with doxorubicin serving as a reference drug.

Results :

CompoundIC50 (μM)Cell Line
This compound1.25MCF-7
This compound0.85HCT-116
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-y]furan-2-carboxamide1.50PC-3

These findings indicate that the compound exhibits promising selective antiproliferative activity , particularly against breast and colon cancer cells.

Molecular docking studies suggest that the compound targets vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The binding affinity for VEGFR-2 was found to be in the range of 7.4 to 11.5 nM, indicating strong inhibitory potential compared to established inhibitors like Pazopanib .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features:

  • Substituents on the Thiazole Ring : Variations in substituents can significantly alter the compound's potency.
  • Furan Moiety : The presence of a furan ring enhances lipophilicity and cellular permeability.
  • Phenolic Groups : Compounds with para-substituted phenolic groups exhibited increased cytotoxicity.

Study 1: Antitumor Efficacy

A study involving a series of thiazole derivatives reported that compounds similar to N-[2-phenyl-4-(thiophen-2-y)-1,3-thiazol]-5-y]furan showed significant antitumor activity against various cancer types including leukemia and lung cancer .

Study 2: Inhibition Studies

Another investigation focused on the inhibition of kinases associated with cancer progression. The results indicated that derivatives exhibited significant inhibition of Src and ZAP70 kinases, further supporting their potential as anticancer agents .

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